(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid
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Overview
Description
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a cyclohexylmethylamino group and a boronic acid moiety, making it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the formation of carbon-carbon bonds . These bonds are fundamental in creating complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a reagent in chemical reactions, its bioavailability would be determined by the reaction conditions, such as temperature, ph, and the presence of a catalyst .
Result of Action
The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can have various applications in fields like pharmaceuticals and materials science .
Action Environment
The efficacy and stability of the compound, as a reagent in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the reaction temperature, the pH of the solution, and the presence of a suitable catalyst . The compound is generally considered environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a directing group to facilitate the metallation of the pyridine ring at the desired position, followed by borylation to introduce the boronic acid moiety.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: A simpler boronic acid derivative with a pyridine ring.
4-Pyridinylboronic Acid: Another pyridine-based boronic acid with the boronic acid group at the 4-position.
Phenylboronic Acid: A widely used boronic acid with a phenyl ring.
Uniqueness
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid is unique due to its cyclohexylmethylamino substituent, which can impart different steric and electronic properties compared to simpler boronic acids. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[6-(cyclohexylmethylamino)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10,16-17H,1-5,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGKURPRJIHTPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NCC2CCCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728736 |
Source
|
Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246743-82-7 |
Source
|
Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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